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Compound of Interest

Compound Name: Bis(triisopropylsilyl)lamine

Cat. No.: B3033179

Introduction: Beyond Steric Hindrance

In the landscape of modern organic synthesis, the demand for highly selective and potent
reagents is perpetual. Among the class of sterically hindered amines,
bis(triisopropylsilyl)amine, [((CH(CH3)2)3Si)2NH], emerges as a reagent of significant
interest. Its structure, dominated by two bulky triisopropylsilyl (TIPS) groups flanking a central
nitrogen atom, imparts a uniqgue combination of properties that extend far beyond simple steric
shielding. This guide provides an in-depth exploration of the core chemical properties of
bis(triisopropylsilyl)amine, offering field-proven insights for researchers, scientists, and drug
development professionals. We will delve into its synthesis, structural characteristics, reactivity
as a potent non-nucleophilic base, and its role as a precursor to valuable silylating agents,
moving beyond a mere listing of facts to explain the causality behind its utility in complex
chemical transformations.

Section 1: Core Physicochemical and Structural
Properties

The efficacy of bis(triisopropylsilyl)amine originates from its unique molecular architecture.
The two voluminous TIPS groups create a sterically congested environment around the
nitrogen atom, which is fundamental to its chemical behavior.
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Molecular and Physical Characteristics

A summary of the fundamental properties of bis(triisopropylsilyl)amine is provided below.

Property Value Reference
CAS Number 923027-92-3 [1]
Molecular Formula C1sHa3NSi2 [1]
Molecular Weight 329.72 g/mol

Physical Form Liquid

. . Not well-documented;
Boiling Point )
expected to be high

Store in a refrigerator,
Storage ] .
moisture-sensitive

Structural Analysis: The Foundation of Steric Hindrance

The most defining feature of bis(triisopropylsilyl)amine is its extreme steric bulk. Each
triisopropylsilyl group consists of a central silicon atom bonded to three isopropyl groups. This
arrangement effectively encapsulates the N-H proton and the nitrogen lone pair, physically
obstructing their interaction with all but the smallest electrophiles, namely the proton.[2] This
steric shielding is the primary reason for its classification as a non-nucleophilic base.[2][3]
While a definitive single-crystal X-ray structure is not readily available in public literature,
computational modeling and data from analogous silylamines confirm a wide Si-N-Si bond
angle, which further contributes to the exposed nature of the N-H proton while shielding the
nitrogen lone pair.

Spectroscopic Signature

The spectroscopic data for bis(triisopropylsilyl)amine are consistent with its structure.

e 1H NMR: The proton NMR spectrum is characterized by multiplets corresponding to the
methine (CH) and methyl (CHs) protons of the isopropyl groups. A broad singlet, typically
found at a characteristic chemical shift, corresponds to the N-H proton.
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e 13C NMR: The carbon spectrum shows distinct signals for the methine and methyl carbons of
the isopropyl groups.

e 29Sji NMR: The silicon NMR spectrum would show a single resonance characteristic of the
silicon atoms in the TIPS groups.

» IR Spectroscopy: The infrared spectrum prominently features a stretching vibration for the N-
H bond, typically in the range of 3300-3500 cm~1.

Section 2: The Chemistry of a Hindered Amine:
Basicity and Nucleophilicity

The utility of bis(triisopropylsilyl)amine is rooted in the delicate balance between its basicity
and its nucleophilicity. Due to its structure, it is a very strong base but an exceptionally poor
nucleophile.[3][4]

A Potent Non-Nucleophilic Base

A non-nucleophilic base is a sterically hindered organic base that can readily abstract a proton
but is inhibited from participating in nucleophilic attack.[3][5] This characteristic is invaluable in
reactions where a substrate needs to be deprotonated in the presence of electrophilic
functional groups that would otherwise be attacked by a conventional base (e.g., hydroxide or
alkoxides). The bulky TIPS groups prevent the nitrogen's lone pair from attacking electrophilic
carbons, while the relatively accessible N-H proton allows for its deprotonation to form the even
more potent conjugate base, the bis(triisopropylsilyl)amide anion.[2]

pKa and Comparative Analysis

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[6] While an
experimentally determined pKaH for protonated bis(triisopropylsilyl)amine is not widely
published, the pKa of the N-H proton in the neutral amine is significantly influenced by the
electron-withdrawing nature and alpha-effect of the silicon atoms, which stabilize the resulting
amide anion.[7]

The true power of this reagent is realized upon deprotonation with an organolithium reagent
(like n-BuLi) to form Lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)3)z2). This amide is an
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exceptionally strong, non-nucleophilic base, comparable to other widely used lithium

silylamides.
pKa of Conjugate
Base Common Acronym . . Key Features
Amine (in THF)
Extremely common,
Lithium high basicity,
LDA ~36
Diisopropylamide moderate steric
hindrance.[3][5]
High basicity, less
Lithium g- -y
o ] ) ] sterically hindered
bis(trimethylsilyl)amid LIHMDS ~26
than LDA or
e
LiN(Si(iPr)3).
Lithium Exceptional steric
bis(triisopropylsilyl)lam - >36 (Estimated) hindrance, high
ide basicity.
Moderately strong,
NN non-nucleophilic
’ DIPEA, Hinig's Base 10.75 (in water) amine base, often

Diisopropylethylamine i
used as an acid

scavenger.[3]

The extreme steric hindrance of the bis(triisopropylsilyl)amide anion makes it highly selective
for abstracting sterically accessible protons, often leading to different regioselectivity in enolate
formation compared to less hindered bases like LDA or LIHMDS.

Caption: Relative properties of common non-nucleophilic bases.

Section 3: Synthesis and Handling
Synthesis Protocol: Formation of
Bis(triisopropylsilyl)Jamine

The synthesis of bis(triisopropylsilyl)amine is typically achieved via the reaction of ammonia
with a suitable triisopropylsilyl halide, such as triisopropylsilyl chloride (TIPSCI). The
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stoichiometry is critical to favor the formation of the disubstituted amine over the
monosubstituted product.

Reaction: 2 (i-Pr)sSiCl + 3 NHsz — [((i-Pr)3Si)2NH] + 2 NH4Cl
Step-by-Step Methodology:

o Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a gas inlet adapter, a condenser, and a stopper is assembled under an inert
atmosphere (Nitrogen or Argon).

e Solvent and Reagent: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask.
Triisopropylsilyl chloride (2.0 equivalents) is dissolved in the solvent.

e Ammonia Introduction: Anhydrous ammonia gas is bubbled through the solution at a
controlled rate. Alternatively, a solution of ammonia in an appropriate solvent can be added
slowly. The reaction is typically performed at low temperature (e.g., 0 °C to -78 °C) to control
the exotherm.

o Reaction Monitoring: The reaction progress is monitored by the formation of a white
precipitate (ammonium chloride). The reaction is allowed to stir for several hours until
completion, which can be checked by techniques like GC-MS.

o Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The
filter cake is washed with fresh anhydrous solvent.

 Purification: The solvent is removed from the filtrate under reduced pressure. The resulting
crude product can be purified by fractional distillation under high vacuum to yield pure
bis(triisopropylsilyl)amine as a liquid.
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Synthesis Workflow
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Caption: Experimental workflow for the synthesis of bis(triisopropylsilyl)amine.
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Safety and Handling

Bis(triisopropylsilyl)amine is a moisture-sensitive and corrosive compound. Proper handling
is essential for safety and to maintain the integrity of the reagent.

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a
glovebox or using Schlenk techniques).[8][9]

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile),
safety goggles, and a lab coat.[8][10]

o Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place,
such as a refrigerator.

e Incompatibilities: Keep away from water, moisture, strong acids, alcohols, and oxidizing
agents, as it can react vigorously.[8][9]

Section 4: Applications in Organic Synthesis

The unique properties of bis(triisopropylsilyl)amine and its corresponding lithium amide
make them powerful tools for specific transformations in organic synthesis.

Precursor to a Super-Hindered Base: Enolate Formation

The primary application is as a precursor to lithium bis(triisopropylsilyl)amide. This base is
particularly useful for the regioselective deprotonation of ketones to form enolates. Due to its
immense steric bulk, it preferentially abstracts the least sterically hindered proton, leading to
the kinetic enolate.

Protocol for Kinetic Enolate Formation:

o Base Preparation: In a flame-dried flask under argon, dissolve bis(triisopropylsilyl)amine
(1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

o Lithiation: Add n-butyllithium (1.0 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C
to ensure complete formation of LiIN(Si(iPr)3)-.
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o Deprotonation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the cold
base solution.

e Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete
deprotonation.

» Trapping: The resulting kinetic enolate can then be quenched with a suitable electrophile
(e.g., methyl iodide, benzaldehyde) to form the desired product.

Substituted Ketone
Deprotonation
(Least Hindered Proton)

/' PKinetic Enolate
LiN(Si(iPr)3)2

(Super-Hindered Base) Nucleophilic Attack

Pa-Substituted Product
Electrophile (E*)

Click to download full resolution via product page

Caption: Mechanism of kinetic enolate formation and trapping.

Silylating Agent and Protecting Group Precursor

The triisopropylsilyl (TIPS) group is a robust and bulky protecting group for alcohols, amines,
and other functionalities.[11][12] While bis(triisopropylsilyl)amine itself is not typically used
directly for silylation, it is a key precursor to more reactive silylating agents like triisopropylsilyl
triflate (TIPSOTY), a highly effective reagent for protecting sterically hindered alcohols. The
TIPS group offers excellent stability to a wide range of reaction conditions but can be removed
using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]

Conclusion

Bis(triisopropylsilyl)amine is more than just a bulky amine; it is a specialized reagent whose
extreme steric properties provide chemists with a powerful tool for achieving high selectivity in
proton abstraction reactions. Its role as a precursor to one of the most sterically demanding,
non-nucleophilic amide bases available allows for the formation of kinetic enolates from
complex substrates where other bases might fail or provide poor selectivity. As the complexity
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of target molecules in drug discovery and materials science continues to increase, the strategic

application of highly tailored reagents like bis(triisopropylsilyl)amine will remain a

cornerstone of efficient and elegant synthetic design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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